![molecular formula C13H13BrN2O B10819374 N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCSF4226 is a synthetic organic compound known for its selective agonistic activity on the melatonin receptor 1B (MT2 receptor) . This compound was designed using structure-based optimization of a lead molecule identified in a docking screen of 150 million virtual molecules against a melatonin receptor 1 crystal structure . UCSF4226 represents a novel chemotype for melatonin receptor ligands .
Vorbereitungsmethoden
The synthesis of UCSF4226 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the following steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to form 2-bromo-5-methoxybenzylamine.
Coupling Reaction: The brominated intermediate is then coupled with 3-aminopyridine under specific reaction conditions to form the final product, UCSF4226.
Industrial production methods for UCSF4226 are not widely documented, but the laboratory synthesis involves standard organic synthesis techniques such as bromination and coupling reactions.
Analyse Chemischer Reaktionen
UCSF4226 undergoes various chemical reactions, including:
Oxidation: UCSF4226 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: UCSF4226 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
UCSF4226 has several scientific research applications, including:
Chemistry: UCSF4226 is used as a probe in chemical research to study the activity of melatonin receptors.
Biology: The compound is used in biological studies to investigate the role of melatonin receptors in various physiological processes.
Industry: The compound is used in the development of new drugs targeting melatonin receptors.
Wirkmechanismus
UCSF4226 exerts its effects by selectively binding to the melatonin receptor 1B (MT2 receptor). This binding activates the receptor, leading to downstream signaling pathways that mediate various physiological effects. The molecular targets involved include the melatonin receptor 1B, and the pathways activated by this receptor are involved in regulating circadian rhythms and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
UCSF4226 is unique compared to other similar compounds due to its high selectivity and potency for the melatonin receptor 1B. Similar compounds include:
UCSF7447: Another selective agonist of the melatonin receptor 1B.
UCSF924: A compound with similar activity but different chemical structure.
GSK264220A: A selective agonist of the melatonin receptor with different pharmacokinetic properties.
UCSF4226 stands out due to its novel chemotype and the specific structure-based optimization that led to its development .
Eigenschaften
Molekularformel |
C13H13BrN2O |
---|---|
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2O/c1-17-12-4-5-13(14)10(7-12)8-16-11-3-2-6-15-9-11/h2-7,9,16H,8H2,1H3 |
InChI-Schlüssel |
BLNNXJOEJRKHAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CNC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.